5-Bromo-2-fluorophenyl chloroformate

Description

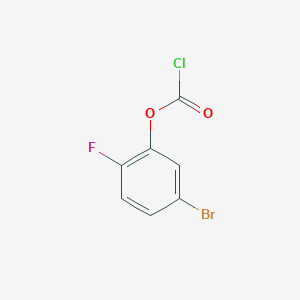

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3BrClFO2 |

|---|---|

Molecular Weight |

253.45 g/mol |

IUPAC Name |

(5-bromo-2-fluorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H |

InChI Key |

BSCVSQHQEMOXEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(=O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Fluorophenyl Chloroformate

Precursor Synthesis Strategies for 5-Bromo-2-fluorophenol (B123259)

The creation of the 5-bromo-2-fluorophenol scaffold is a critical first step, achievable through several strategic pathways. These methods prioritize regioselectivity to ensure the correct placement of the bromine and fluorine atoms on the phenol (B47542) ring.

Halogenation and Fluorination Approaches for Substituted Phenols

Direct halogenation of a substituted phenol is a primary route to obtaining the desired precursor. The directing effects of the existing substituents on the aromatic ring are paramount in achieving the correct isomer. For instance, the synthesis often begins with 2-fluorophenol (B130384). The hydroxyl (-OH) and fluorine (-F) groups are ortho-, para-directing activators. Bromination of 2-fluorophenol would be expected to yield a mixture of products, with substitution occurring at the positions para and ortho to the activating groups. Achieving regioselective bromination at the 5-position (para to the fluorine and meta to the hydroxyl group) can be challenging due to the formation of multiple isomers. researchgate.netsemanticscholar.org

To overcome these challenges, specialized brominating agents and catalysts are employed to enhance regioselectivity. semanticscholar.orgchemistryviews.org Methods using reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst or specific solvent systems can favor the desired 5-bromo isomer. The selection of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the target compound while minimizing the formation of byproducts like dibrominated phenols. researchgate.netsemanticscholar.org

Regioselective Functionalization of Bromo-fluorinated Aromatic Scaffolds

An alternative and often more controlled approach involves starting with an aromatic compound that already contains the bromo- and fluoro- substituents in the desired 1,4-relationship, such as 1-bromo-4-fluorobenzene. google.comchemicalbook.com The challenge then becomes the regioselective introduction of the hydroxyl group at the C2 position.

A powerful technique for this transformation is directed ortho-metalation. In this process, the fluorine atom directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position (C2). This creates a highly reactive (5-bromo-2-fluorophenyl)lithium intermediate. google.com This intermediate can then be reacted with an electrophilic oxygen source, such as a trialkyl borate (B1201080) followed by oxidative workup (e.g., with hydrogen peroxide), to install the hydroxyl group precisely at the C2 position, yielding 5-bromo-2-fluorophenol. google.com This multi-step process, while more complex, offers excellent control over the isomer that is formed.

| Method | Starting Material | Key Reagents | Advantage | Challenge |

| Direct Bromination | 2-Fluorophenol | Brominating Agent (e.g., Br₂, NBS) | Fewer steps | Potential for isomeric mixtures researchgate.netsemanticscholar.org |

| Directed ortho-Metalation | 1-Bromo-4-fluorobenzene | Organolithium Base, Trialkyl Borate, Oxidizing Agent | High regioselectivity google.com | Multi-step, requires anhydrous conditions |

Carbonochloridation Reactions for Aryl Chloroformate Formation

Once the 5-bromo-2-fluorophenol precursor is obtained, the final step is its conversion to 5-bromo-2-fluorophenyl chloroformate. This is achieved through a carbonochloridation reaction, where the phenolic hydroxyl group reacts with a phosgene (B1210022) equivalent.

Phosgene-Alternative Reagents in Chloroformate Synthesis

Historically, the highly toxic phosgene gas was the reagent of choice for synthesizing chloroformates. google.compatsnap.com However, due to significant safety concerns, solid or liquid phosgene equivalents are now widely preferred, especially in laboratory and smaller-scale industrial settings. Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more easily handled substitute for phosgene. google.comnih.gov

When triphosgene is used, it decomposes in situ, often with the help of a catalyst, to generate the reactive phosgene needed for the reaction. nih.govresearchgate.net This on-demand generation minimizes the risks associated with handling gaseous phosgene. Diphosgene (trichloromethyl chloroformate), a liquid, is another commonly used alternative that offers similar advantages in handling compared to phosgene gas. researchgate.net

Catalytic Facilitation in Aryl Chloroformate Preparation

The reaction between a phenol and a phosgene equivalent is often facilitated by a catalyst. Organic tertiary amines, such as triethylamine (B128534), or organic amides, like N,N-dimethylformamide (DMF), can be used. google.com These catalysts can act as nucleophiles that activate the phosgene equivalent, forming a more reactive intermediate which is then attacked by the phenol. google.com

In some procedures, a base such as sodium carbonate may also be added to the reaction mixture. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the chloroformate product. google.com The choice of catalyst and base can significantly influence the reaction rate and the purity of the final product.

Reaction Condition Optimization for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, solvent, and reaction time.

These reactions are typically conducted in inert organic solvents like toluene (B28343) or dichloromethane (B109758) at controlled, often low, temperatures. google.com For instance, a common procedure involves cooling a mixture of triphosgene, a catalyst, and a solvent to 0°C before slowly adding the 5-bromo-2-fluorophenol solution. google.com Maintaining a low temperature helps to control the exothermic reaction and prevent the formation of side products, such as diaryl carbonates.

The reaction time can vary from a few hours to over a day, depending on the specific reagents and conditions used. google.com Upon completion, the reaction mixture is typically filtered to remove any solid byproducts (like amine hydrochlorides). The final product is then isolated from the filtrate by removing the solvent under reduced pressure. google.com Further purification, if necessary, can be achieved through techniques like vacuum distillation.

| Parameter | Typical Conditions | Purpose |

| Reagent | Triphosgene (BTC) | Safer, solid phosgene equivalent nih.gov |

| Catalyst/Base | Tertiary Amine (e.g., Triethylamine), DMF, Na₂CO₃ | Activate reagent, neutralize HCl byproduct google.com |

| Solvent | Toluene, Dichloromethane (DCM) | Inert reaction medium |

| Temperature | 0°C to ambient (~25°C) | Control reactivity, minimize side products google.com |

| Reaction Time | 1 to 48 hours | Ensure complete conversion google.com |

| Workup | Filtration, Solvent Evaporation | Isolate the crude product |

| Purification | Vacuum Distillation | Obtain high-purity final product |

Applications of 5 Bromo 2 Fluorophenyl Chloroformate in Academic Chemical Transformations

Utility as a Versatile Acylating Reagent

The primary utility of 5-Bromo-2-fluorophenyl chloroformate lies in its function as a potent acylating agent. The chloroformate moiety is highly electrophilic, readily reacting with a wide range of nucleophiles to introduce the 5-bromo-2-fluorophenoxycarbonyl group. This reactivity is central to its application in the synthesis of various functional groups.

Synthesis of Diverse Esters and Carbamates

This compound is frequently employed in the synthesis of esters and carbamates. The reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding carbonates, which can be considered activated esters. These intermediates can then react with another nucleophile, such as an amine, to furnish carbamates. This two-step, one-pot procedure is a common strategy for carbamate (B1207046) synthesis.

The direct reaction of this compound with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, provides a straightforward route to a wide array of carbamates. The resulting N-alkoxycarbonyl or N-aryloxycarbonyl compounds are stable and play important roles in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 | Product Type | General Reaction Conditions |

| This compound | Alcohol/Phenol (B47542) | Carbonate (Ester) | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an inert solvent |

| This compound | Primary/Secondary Amine | Carbamate | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) in an inert solvent |

Facilitation of Amide and Anhydride (B1165640) Bond Formation

While not its most common application, this compound can facilitate the formation of amide and anhydride bonds. In the context of amide bond formation, it can be used to activate a carboxylic acid, forming a mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. This method is an alternative to other well-established peptide coupling reagents.

The formation of symmetrical anhydrides from carboxylic acids can also be achieved. The reaction of two equivalents of a carboxylic acid with this compound, in the presence of a suitable base, can proceed through a mixed anhydride intermediate which then reacts with a second molecule of the carboxylate to yield the symmetric anhydride.

Role in the Construction of Complex Organic Architectures

The presence of both a reactive handle (chloroformate) and sites for further functionalization (bromo and fluoro substituents) makes this compound a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds.

Intermediate in Heterocyclic Compound Synthesis

In multi-step syntheses, the 5-bromo-2-fluorophenyl moiety introduced by this reagent can serve as a precursor to various heterocyclic systems. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aromatic ring, which can then be cyclized to form a range of nitrogen, oxygen, and sulfur-containing heterocycles. The fluorine atom can also influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the final heterocyclic product.

Strategic Derivatization of Nucleophilic Substrates (e.g., Amines, Alcohols)

Beyond the synthesis of simple esters and carbamates, this compound is utilized for the strategic derivatization of nucleophilic substrates. In the analysis of complex mixtures, such as those found in biological samples or environmental matrices, the derivatization of amines and alcohols with this reagent can improve their chromatographic properties and detection sensitivity. The introduction of the bromo- and fluoro-substituted phenyl group can enhance the volatility of the analytes for gas chromatography or provide a chromophore for UV detection in liquid chromatography.

| Nucleophilic Substrate | Derivative Type | Purpose of Derivatization | Analytical Technique |

| Primary/Secondary Amine | Carbamate | Improved chromatographic separation and detection | GC, HPLC |

| Alcohol/Phenol | Carbonate | Improved chromatographic separation and detection | GC, HPLC |

Contributions to Advanced Synthetic Methodologies

The unique combination of functional groups in this compound allows for its incorporation into more advanced synthetic strategies. For instance, the resulting carbamates or carbonates can act as directing groups in ortho-metalation reactions, where the fluorine or bromine atom can influence the site of lithiation on the aromatic ring. This regioselective functionalization opens up avenues for the synthesis of highly substituted aromatic compounds.

Furthermore, the bromo- and fluoro-substituents can be exploited in the design of novel reagents and catalysts. The electronic properties imparted by these halogens can be fine-tuned to modulate the reactivity and selectivity of molecules in which this fragment is incorporated.

Precursor for Free Radical Initiators in Polymerization Processes

The direct use of this compound as a precursor for free radical initiators in polymerization is not described in the scientific literature. Typically, free radical initiators are compounds that can readily decompose into radicals upon heating or irradiation, such as peroxides or azo compounds.

Theoretically, one could envision a multi-step synthesis wherein the chloroformate moiety is reacted with a molecule capable of generating free radicals. For instance, reaction with a peroxide-containing alcohol could yield a peroxycarbonate. However, this remains a speculative application without direct research to substantiate it. The primary role of similar small molecules in polymerization is often as a monomer or a modifying agent rather than an initiator precursor.

Building Block for Functional Material Synthesis (e.g., advanced coatings, adhesives, elastomers)

The structure of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of functional polymers. The chloroformate group can react with diols or diamines to form polycarbonates or polyurethanes, respectively. The bromo and fluoro substituents could impart specific properties to the resulting materials, such as flame retardancy, thermal stability, and altered refractive indices.

For example, in the context of advanced coatings, the incorporation of halogenated aromatic moieties can enhance durability and resistance to environmental degradation. In the field of elastomers, the introduction of such rigid aromatic groups could modify the mechanical properties of the polymer. Despite these possibilities, there is a lack of specific research demonstrating the use of this compound in the synthesis of advanced coatings, adhesives, or elastomers.

Integration in Asymmetric Synthesis Strategies

Asymmetric synthesis relies on the use of chiral molecules to induce stereoselectivity in chemical reactions. Chloroformates are well-established reagents for the introduction of protecting groups, some of which can be chiral.

Application in Chiral Protecting Group Chemistry

Chloroformates react with amines to form carbamates, a common protecting group for amines in peptide synthesis and other areas of organic chemistry. A chiral alcohol can be converted into a chiral chloroformate, which can then be used to protect an amine, thereby introducing a chiral auxiliary.

While this is a general strategy, there are no specific reports of this compound being used for this purpose. The synthesis of a chiral derivative would first require the resolution of a precursor alcohol or the use of a chiral starting material to generate a chiral version of this molecule.

Participation in Enantioselective Transformations (e.g., N-Acylative Desymmetrization)

N-acylative desymmetrization is a powerful technique for the enantioselective synthesis of chiral amines. This process often involves the use of a chiral acylating agent to selectively acylate one of two prochiral amino groups.

Theoretically, a chiral derivative of this compound could be employed as an acylating agent in such a transformation. The electronic nature of the substituted phenyl ring could influence the reactivity and selectivity of the acylation. However, the scientific literature does not currently contain examples of this compound or its derivatives being used in N-acylative desymmetrization or other enantioselective transformations.

Due to the absence of specific research data, the generation of interactive data tables with detailed research findings is not possible.

Computational and Spectroscopic Investigations of 5 Bromo 2 Fluorophenyl Chloroformate and Its Derivatives

Advanced Spectroscopic Characterization in Mechanistic Elucidation

Advanced spectroscopic techniques are pivotal in elucidating the intricate mechanistic pathways of reactions involving 5-Bromo-2-fluorophenyl chloroformate. While specific experimental spectra for this compound are not extensively published in peer-reviewed literature, typical characteristic spectroscopic data can be inferred from analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and bromine substituents, along with the chloroformate group, will influence the chemical shifts of the aromatic protons through their respective electronic effects. The coupling patterns (doublets, triplets of doublets, etc.) would be complex due to spin-spin coupling between protons and between protons and the fluorine atom (nJH-F).

13C NMR: The carbon spectrum will display distinct signals for each carbon atom in the phenyl ring and the carbonyl carbon of the chloroformate group. The chemical shift of the carbonyl carbon is anticipated to be in the range of 150-160 ppm. The carbons attached to the electronegative fluorine and bromine atoms will also exhibit characteristic shifts.

19F NMR: The fluorine NMR spectrum would provide a specific signal for the fluorine atom, with its chemical shift and coupling constants offering valuable information about its electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the chloroformate group, typically appearing in the region of 1750-1790 cm-1. Other characteristic bands would include C-O stretching, C-F stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) in the mass spectrum, confirming the presence of a single bromine atom in the molecule.

These spectroscopic methods, when used in combination, can provide a comprehensive picture of the molecular structure and can be employed to monitor the progress of reactions, identify intermediates, and thus elucidate reaction mechanisms. For instance, in a substitution reaction, the disappearance of the chloroformate C=O signal in the IR spectrum and the appearance of new signals corresponding to the product would confirm the transformation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Key Features |

|---|---|---|

| 1H NMR | Aromatic region (7.0-8.0 ppm) | Complex splitting patterns due to H-H and H-F coupling. |

| 13C NMR | Carbonyl carbon (~150-160 ppm), Aromatic carbons (110-140 ppm) | Chemical shifts influenced by halogen substituents. |

| 19F NMR | Specific chemical shift relative to a standard | Coupling with aromatic protons. |

| IR Spectroscopy | C=O stretch (~1750-1790 cm-1), C-O, C-F, C-Br stretches | Strong carbonyl absorption is a key diagnostic peak. |

| Mass Spectrometry | Molecular ion peak showing bromine isotopic pattern | M and M+2 peaks with approximately 1:1 ratio. |

Quantum Chemical Calculations and Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound.

DFT calculations can be employed to model the reaction pathways of this compound with various nucleophiles. These calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and any intermediates.

For instance, in a nucleophilic substitution reaction, DFT can be used to compare different possible mechanisms, such as an addition-elimination mechanism versus a concerted SN2-type mechanism. The calculated activation energies for the transition states of each pathway can predict which mechanism is more favorable. Studies on related phenyl chloroformates suggest that the reaction mechanism can be influenced by the nature of the nucleophile and the solvent. nih.govmdpi.compsu.edu

The calculated geometries of transition states provide insights into the bonding changes occurring during the reaction. For example, in an addition-elimination mechanism, a tetrahedral intermediate would be identified, and its stability could be assessed.

The electronic structure of this compound is significantly influenced by the presence of the bromine and fluorine substituents on the phenyl ring. These halogen atoms exert both inductive and resonance effects, which in turn affect the reactivity of the molecule.

Inductive Effect: Both fluorine and bromine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the aromatic ring. This makes the ring more electron-deficient.

Resonance Effect: The halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system, which is a resonance-donating effect. For halogens, the inductive effect generally outweighs the resonance effect.

DFT calculations can quantify these effects by analyzing the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the LUMO is related to the molecule's ability to accept electrons, and a lower LUMO energy generally indicates higher reactivity towards nucleophiles. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

The substituents' effects on the reactivity of the chloroformate group can also be analyzed. The electron-withdrawing nature of the bromo and fluoro substituents is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenyl chloroformate. libretexts.org

Table 2: Calculated Electronic Properties of a Substituted Phenyl Chloroformate Derivative (Illustrative Example)

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Related to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Related to the electron-accepting ability; lower value suggests higher electrophilicity. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity; smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. While the phenyl ring itself is rigid, rotation around the C-O bond connecting the ring to the chloroformate group can lead to different conformers.

MD simulations can explore the potential energy landscape associated with this rotation and determine the most stable conformations. The conformational preferences will be influenced by steric and electronic interactions between the chloroformate group and the ortho-fluorine substituent. The presence of the fluorine atom can lead to specific conformational preferences due to electrostatic interactions. nih.gov

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or other reactants in a condensed phase. These simulations can reveal details about the solvation shell around the molecule and how intermolecular interactions, such as hydrogen bonding or van der Waals forces, can influence its reactivity and behavior in solution. For example, in a reaction with a nucleophile, MD simulations could be used to study the approach of the nucleophile to the electrophilic carbonyl carbon and the role of the solvent in stabilizing the transition state.

Future Research Directions and Emerging Avenues for 5 Bromo 2 Fluorophenyl Chloroformate

Development of Sustainable and Green Synthetic Routes

The conventional synthesis of chloroformates often involves highly toxic reagents such as phosgene (B1210022) gas. A significant future direction for the production of 5-Bromo-2-fluorophenyl chloroformate lies in the development of more sustainable and environmentally benign synthetic methodologies.

One promising green approach is the "photo-on-demand" synthesis, which utilizes chloroform (B151607) as both a reagent and a solvent. organic-chemistry.orgacs.orgkobe-u.ac.jp This method can generate chloroformates in situ through a photochemical reaction with an alcohol (in this case, 5-bromo-2-fluorophenol) and oxygen, thereby avoiding the direct handling of phosgene gas. organic-chemistry.orgacs.orgkobe-u.ac.jpnih.gov Research in this area would focus on optimizing reaction conditions, such as light intensity and wavelength, for the specific substrate to maximize yield and purity.

Another avenue involves the use of phosgene surrogates like triphosgene (B27547), a solid and safer alternative. google.com While already in use, future research could focus on minimizing solvent use and developing recycling strategies for byproducts. The goal is to create a process with a lower environmental footprint, enhanced safety, and improved atom economy. google.com

| Synthetic Method | Green Chemistry Principle | Potential Advantages |

| Photo-on-demand Synthesis | Safer Chemistry, Waste Prevention | Avoids direct use of phosgene gas; uses chloroform as both solvent and reagent. organic-chemistry.orgkobe-u.ac.jp |

| Triphosgene-based Synthesis | Safer Chemistry | Utilizes a solid, more manageable phosgene surrogate. google.com |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems presents a major opportunity to improve the synthesis of this compound and its subsequent reactions. Current methods often rely on stoichiometric reagents, but a shift towards catalytic processes could offer greater efficiency and selectivity.

Future research could investigate organocatalysis, which uses small organic molecules to accelerate reactions. mdpi.comnih.gov For the synthesis of the chloroformate itself, catalysts could enable the use of less reactive and safer carbonyl sources than phosgene. Furthermore, in reactions where this compound is used, catalysts can direct the reaction to specific sites on a complex molecule, which is crucial in pharmaceutical synthesis.

Another emerging area is the use of photoredox catalysis in conjunction with transition metals like nickel. nih.gov This dual catalytic approach has been shown to enable novel cross-coupling reactions with chloroformates, allowing for the direct formation of carbon-carbon bonds from unactivated C-H bonds. nih.gov Applying this methodology could open up entirely new synthetic pathways starting from this compound. Research would aim to develop specific catalyst systems tailored for this compound, optimizing ligand and reaction conditions for high yields and functional group tolerance.

| Catalytic System | Area of Application | Potential Benefits |

| Organocatalysis | Synthesis & Derivatization | Avoids toxic metals, can provide high enantioselectivity. mdpi.comnih.gov |

| Nickel/Photoredox Dual Catalysis | C-C Bond Formation | Enables novel cross-coupling reactions with unactivated C-H bonds. nih.gov |

| Organic Phosphorus Compounds | Chloroformate Synthesis | Can enhance reaction rates and yields in the formation of aryl chloroformates. google.com |

Expansion into Interdisciplinary Research Areas (e.g., Chemical Biology for chemical modification methodologies)

The reactivity of the chloroformate group makes this compound a candidate for applications in interdisciplinary fields like chemical biology. Chloroformates are well-established reagents for introducing protecting groups in organic synthesis and for derivatizing polar molecules for analytical purposes. wikipedia.org

A key future direction is the use of this compound as a tool for the chemical modification of biomolecules. The chloroformate can react with nucleophilic groups present in proteins (such as the amine group in lysine (B10760008) or the hydroxyl group in tyrosine) to form stable carbamates. This modification can be used to:

Introduce a specific tag: The bromo- and fluoro- substituents on the phenyl ring provide unique spectroscopic handles (e.g., for NMR or mass spectrometry) or potential sites for further, orthogonal chemical reactions.

Probe structure and function: By modifying specific residues, researchers can study their importance in protein folding, enzyme activity, or protein-protein interactions.

Create bioconjugates: Linking the 5-bromo-2-fluorophenyl moiety to a biomolecule could alter its properties, for instance, by increasing its lipophilicity to improve cell membrane permeability.

Future research would involve studying the reaction's selectivity towards different amino acid residues, optimizing conditions to minimize protein denaturation, and exploring the functional consequences of such modifications.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of chloroformates often involves hazardous reagents and exothermic reactions, making it an ideal candidate for integration into flow chemistry and automated synthesis platforms. Continuous flow reactors offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. google.comacs.orggoogle.comepo.org

By conducting the synthesis of this compound in a continuous flow system, the volume of hazardous material at any given moment is minimized, greatly reducing the risk of accidents. google.com Precise control over reaction parameters such as temperature, pressure, and stoichiometry leads to higher yields, improved purity, and better reproducibility. acs.orgmdpi.com

Future research will focus on developing dedicated flow reactor setups for this specific compound. This includes designing reactor modules that can handle the specific reagents and reaction conditions, as well as integrating real-time analytical techniques for process monitoring and optimization. The development of an automated system, where reagents are pumped, mixed, reacted, and purified in a continuous sequence, would represent a significant advancement in the manufacturing of this and related chemical intermediates. mdpi.com This approach aligns with the broader trend of modernizing pharmaceutical and chemical manufacturing to be safer, more efficient, and more reliable. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.